molecular formula C21H17ClFN5O2 B2562592 N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946235-06-9

N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2562592
CAS No.: 946235-06-9
M. Wt: 425.85
InChI Key: KFFKLJVAMJFLKY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H17ClFN5O2 and its molecular weight is 425.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on derivatives closely related to N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide indicates moderate antimicrobial activity. Farag, Kheder, and Mabkhot (2009) reported on the synthesis and antimicrobial evaluation of new derivatives, showing moderate activity against selected microbes, suggesting potential utility in developing novel antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer Applications

Several studies have synthesized and tested pyrazolo[3,4-d]pyrimidin derivatives for anticancer activity. Notably, Hammam et al. (2005) synthesized fluoro substituted benzo[b]pyran derivatives, showing anticancer activity at low concentrations against lung cancer cell lines, indicating the potential of these compounds in cancer therapy (Hammam et al., 2005). Similarly, Naito et al. (2005) explored the antitumor activity of novel pyrimidinyl pyrazole derivatives, finding significant cytotoxicity against various tumor cell lines (Naito et al., 2005).

Anti-Inflammatory and Analgesic Applications

Compounds synthesized from the core structure have also been evaluated for their anti-inflammatory and analgesic properties. Farag et al. (2012) synthesized quinazolinone derivatives with potential anti-inflammatory and analgesic activities, showing promising results in preliminary screenings (Farag et al., 2012).

Herbicidal Applications

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin derivatives for herbicidal activity have also been explored. Luo et al. (2017) demonstrated that certain derivatives exhibit good inhibition activities against specific plant species, suggesting potential applications in agriculture (Luo et al., 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c22-18-4-2-1-3-14(18)11-24-19(29)9-10-27-13-25-20-17(21(27)30)12-26-28(20)16-7-5-15(23)6-8-16/h1-8,12-13H,9-11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFKLJVAMJFLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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